molecular formula C12H28NO3P B13784135 12-Aminododecylphosphonic acid CAS No. 721457-30-3

12-Aminododecylphosphonic acid

Cat. No.: B13784135
CAS No.: 721457-30-3
M. Wt: 265.33 g/mol
InChI Key: XZSWZJDPRIFVNC-UHFFFAOYSA-N
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Description

12-Aminododecylphosphonic acid hydrochloride is a bifunctional organic compound of significant interest in materials science and surface chemistry. With the molecular formula C₁₂H₂₉ClNO₃P and a molecular weight of 301.79 g/mol , it features a 12-carbon alkyl chain that serves as a spacer, terminated by an aminophosphonic acid headgroup. This structure integrates the binding affinity of phosphonic acids for metal oxide surfaces with the reactive potential of a primary amine, enabling versatile surface modification and functionalization. The primary research value of this compound lies in its role as a specific coupling agent. Its primary amine group selectively reacts with carbonyl functions, such as aldehydes and ketones, to form an imine ligation (a Schiff base) . This mechanism allows researchers to covalently tether molecules to surfaces, nanoparticles, or other materials that have been pre-functionalized with carbonyl groups. The phosphonic acid group, known for forming stable bonds with oxides of titanium, iron, and aluminum, provides a robust anchor to inorganic substrates . This dual functionality makes it an invaluable tool for creating advanced hybrid organic-inorganic materials, self-assembled monolayers (SAMs), and functionalized substrates for catalysis, sensing, and biomedical applications. The product is supplied with a high purity of 95-96% and is intended For Research Use Only.

Properties

CAS No.

721457-30-3

Molecular Formula

C12H28NO3P

Molecular Weight

265.33 g/mol

IUPAC Name

12-aminododecylphosphonic acid

InChI

InChI=1S/C12H28NO3P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h1-13H2,(H2,14,15,16)

InChI Key

XZSWZJDPRIFVNC-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCP(=O)(O)O)CCCCCN

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 12-Aminododecylphosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in different applications depending on the desired properties .

Scientific Research Applications

12-Aminododecylphosphonic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphonic acids with dodecyl chains but differing terminal groups exhibit distinct chemical properties and applications. Key compounds include:

Table 1: Comparative Analysis of 12-Aminododecylphosphonic Acid and Analogues
Compound Name Structure/Functional Group Applications Key Properties
This compound $ \text{H}2\text{N}(\text{CH}2){12}\text{PO(OH)}2 $ Surface modification (corundum, Nitinol) , biomaterials Amine enables crosslinking (e.g., with glutaraldehyde) ; hydrophilic due to -NH2
12-Mercaptododecylphosphonic acid (MDPA) $ \text{HS}(\text{CH}2){12}\text{PO(OH)}_2 $ Electronics, self-assembled monolayers (SAMs) Thiol (-SH) allows disulfide bond formation; enhances corrosion resistance
P-[12-(Ethylamino)dodecyl]phosphonic acid $ \text{C}2\text{H}5\text{NH}(\text{CH}2){12}\text{PO(OH)}_2 $ Research (specific applications not detailed) Ethylamino group modifies reactivity and solubility compared to primary amine
1-Dodecylphosphonic acid $ \text{CH}3(\text{CH}2){11}\text{PO(OH)}2 $ SAMs on ZnO, corrosion inhibition Hydrophobic; lacks reactive terminal group for conjugation
12-Bromododecylphosphonic acid $ \text{Br}(\text{CH}2){12}\text{PO(OH)}_2 $ Potential click chemistry substrates Bromine enables nucleophilic substitution or cross-coupling reactions
12-Azidododecylphosphonic acid $ \text{N}3(\text{CH}2){12}\text{PO(OH)}2 $ Polymer science, bioorthogonal chemistry Azide group facilitates click chemistry (e.g., CuAAC reactions)
12-Pentafluorophenoxydodecylphosphonic acid Fluorinated aryl ether + phosphonic acid Tuning work function in solar cells Fluorine increases electronegativity; enhances thermal/chemical stability

Key Research Findings

SAM Stability and Functionality: 12-APA forms robust SAMs on Nitinol (NiTi) nanoparticles, outperforming octadecylphosphonic acid in stability under humidity and solvent rinsing . Its amine group allows covalent attachment of biomolecules (e.g., bovine serum albumin) . Fluorinated analogues (e.g., 12-pentafluorophenoxydodecylphosphonic acid) increase the work function of ZnO nanoparticles by 0.5 eV, critical for inverted solar cells .

Thermal and Chemical Properties: 12-APA’s hydrochloride salt has a melting point of 130–132°C , while non-ionic derivatives (e.g., 1-dodecylphosphonic acid) exhibit lower hydrophilicity and higher thermal stability . Thiol-containing MDPA shows superior corrosion resistance in electronic materials compared to amine or alkyl variants .

Synthetic Accessibility :

  • 12-APA is commercially available in high purity (95%) , whereas azido and bromo derivatives often require custom synthesis , limiting scalability.

Application-Specific Advantages

  • Biomedical : 12-APA’s amine facilitates biofunctionalization, making it ideal for drug delivery and biosensors .
  • Electronics : Fluorinated and thiolated variants dominate in electronic applications due to enhanced conductivity and durability .
  • Catalysis : Long-chain alkylphosphonic acids (e.g., 1-dodecylphosphonic acid) serve as supports for heteropoly acid catalysts, leveraging hydrophobicity for reactant partitioning .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 12-aminododecylphosphonic acid and ensuring purity?

  • Methodological Answer : Synthesis typically involves coupling a dodecyl chain with phosphonic acid groups, followed by amination. Purification often employs recrystallization or column chromatography. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm molecular structure and high-performance liquid chromatography (HPLC) to detect impurities. For phosphonic acid derivatives, elemental analysis (C, H, N, P) is critical to validate stoichiometric ratios .

Q. Which characterization techniques are essential for analyzing self-assembled monolayers (SAMs) of this compound on metal oxides?

  • Methodological Answer : Key techniques include:

  • Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) : Confirms covalent bonding between phosphonic acid headgroups and metal oxide surfaces (e.g., Nitinol or ZnO) .
  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies elemental composition and oxidation states, verifying monolayer integrity .
  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) : Maps surface morphology and elemental distribution .
  • Zeta Potential Analysis : Determines the isoelectric point of modified surfaces to assess colloidal stability .

Q. What are the primary research applications of this compound in nanotechnology and materials science?

  • Methodological Answer : This compound is widely used to:

  • Modify metal oxide nanoparticles (e.g., Nitinol, ZnO) for enhanced thermal/electrical conductivity in "smart" nanofluids .
  • Functionalize corundum particles for affinity extraction of biomolecules (e.g., BSA) via glutaraldehyde or polyglycerol crosslinkers .
  • Tune work functions in photovoltaic devices by forming dipolar SAMs on semiconductor surfaces .

Advanced Research Questions

Q. How do variations in pH and temperature during SAM formation affect the structural integrity of this compound films on Nitinol surfaces?

  • Methodological Answer :

  • pH : Below the isoelectric point (pI ~5–6 for Nitinol), protonated amine groups reduce SAM stability. Optimal adsorption occurs near neutral pH (7–8), where deprotonated phosphonic acid groups bind strongly to metal oxides .
  • Temperature : Elevated temperatures (50–70°C) accelerate SAM formation but may induce defects. Controlled heating (e.g., 24–48 hours at 40°C) balances kinetics and monolayer order, validated via cyclic voltammetry to assess electrochemical passivation .

Q. What strategies can mitigate conflicting data regarding the thermal stability of phosphonic acid-modified nanoparticles in different solvent environments?

  • Methodological Answer :

  • Solvent Screening : Compare stability in polar (water, ethanol) vs. nonpolar (toluene) solvents using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
  • Accelerated Aging Studies : Expose SAMs to humidity (85% RH) and elevated temperatures (60°C) for 1–4 weeks, monitoring via ³¹P solid-state NMR to detect hydrolysis or desorption .

Q. In crosslinking this compound with biomolecules, how can researchers optimize conjugation efficiency while maintaining protein functionality?

  • Methodological Answer :

  • Crosslinker Selection : Glutaraldehyde provides strong covalent bonds but may denature proteins; oxidized polyglycerol offers biocompatibility but lower stability. Compare using SDS-PAGE and circular dichroism (CD) spectroscopy to assess protein structural integrity post-conjugation .
  • Reaction Stoichiometry : Optimize molar ratios (e.g., 1:10 protein:crosslinker) via UV-Vis spectroscopy (e.g., Bradford assay) to quantify unreacted amines and minimize aggregation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported SAM thickness values for this compound on ZnO versus Nitinol?

  • Methodological Answer :

  • Surface Roughness : Use atomic force microscopy (AFM) to measure substrate topography, as rough surfaces yield inconsistent ellipsometry-derived thickness values .
  • Binding Mode : Phosphonic acids may adopt bidentate (ZnO) vs. tridentate (Nitinol) configurations. Compare XPS O 1s spectra to differentiate binding geometries and correlate with thickness variations .

Experimental Design Considerations

Q. What controls are critical when evaluating the electrochemical performance of this compound-modified electrodes?

  • Methodological Answer :

  • Baseline Controls : Include unmodified electrodes and those treated with alkylphosphonic acids lacking amine groups (e.g., octadecylphosphonic acid) to isolate the amine’s redox activity .
  • Replicate Experiments : Perform triplicate cyclic voltammetry runs in inert atmospheres (N₂/Ar) to minimize oxygen interference .

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